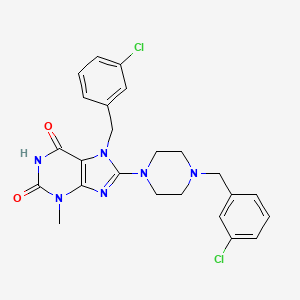

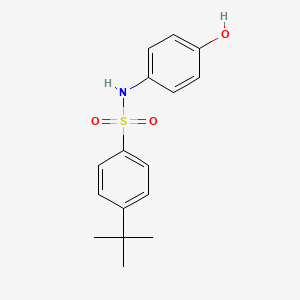

![molecular formula C10H13ClN2O B2704741 5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1250146-13-4](/img/structure/B2704741.png)

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

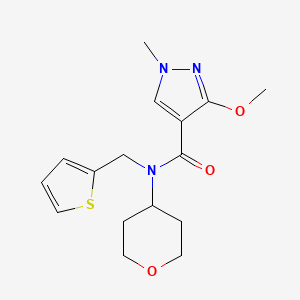

The compound “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to the pyridine ring through a methoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a pyrrolidine ring . The pyridine ring is aromatic and planar, while the pyrrolidine ring is saturated and non-planar . The methoxy group would introduce a polar character to the molecule .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the functional groups present in the molecule. The pyridine ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of a polar methoxy group could increase its solubility in polar solvents . The aromatic pyridine ring could contribute to its stability .Applications De Recherche Scientifique

Synthesis and Intermediates for Agrochemicals or Medicinal Compounds

The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones presents a pathway to produce useful intermediates for the preparation of agrochemicals or medicinal compounds. This process involves N-substituted 4-methyl-2-pyrrolidinones or their analogues, which carry at least two chlorine atoms, reacting with alkaline methoxide in methanol to yield the corresponding 5-methoxylated products (Ghelfi et al., 2003).

Large-scale Synthesis of Heterocyclic Compounds

An efficient methodology has been developed for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This process is based on the judicious functionalization of 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions, providing a high-yielding route to these compounds and potentially offering rapid access to other heterocyclic analogues (Morgentin et al., 2009).

Radiosynthesis for Neuroimaging

The compound 5-((1-[11C]-methyl-2-(S)-pyrrolidinyl)methoxy)-2-chloro-3-((E)-2-(2-fluoropyridin-4-yl)vinyl)pyridine ([11C]-FPVC) has been synthesized for use as a ligand in neuroimaging. This process involves synthesizing [11C]-FPVC from [11C]-methyl iodide and the corresponding normethyl precursor, providing a tool for the study of the α4β2 nicotinic acetylcholine receptor (Ravert et al., 2006).

Development of Synthetic Bacteriochlorins

Incorporating a spiro-piperidine unit into each pyrroline ring of synthetic bacteriochlorins allows for tailoring the bacteriochlorin's properties by nitrogen derivatization. This novel molecular design facilitates the suppression of adventitious dehydrogenation and enables the introduction of auxochromes to tune the spectral properties of the bacteriochlorins, making them suitable for applications in near-infrared absorbers (Reddy et al., 2013).

Antiviral Activity of Analogues

The antiviral properties of C-5 substituted tubercidin analogues against a variety of RNA and DNA viruses have been evaluated, demonstrating the significance of structural modification at C-5. These analogues show potential as biologically active agents, offering insights into the development of new antiviral drugs (Bergstrom et al., 1984).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFSMSUEFYRSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2704668.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)